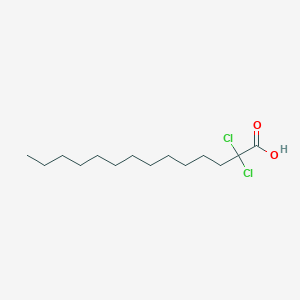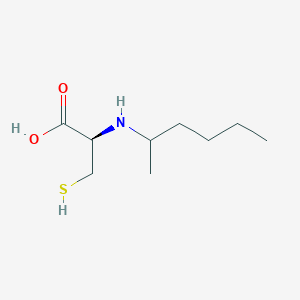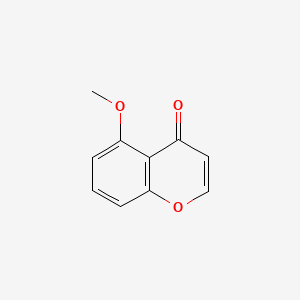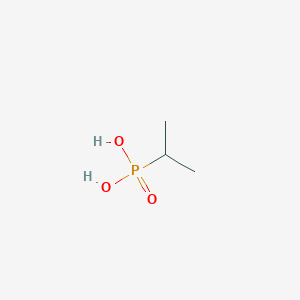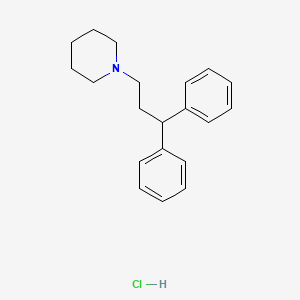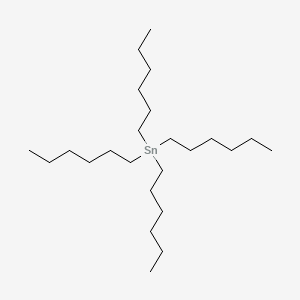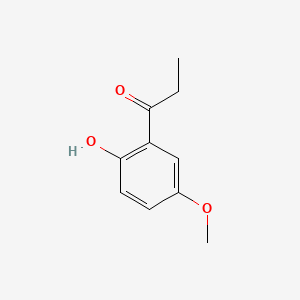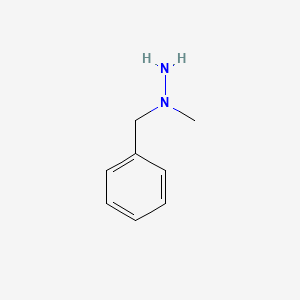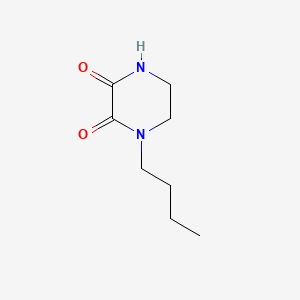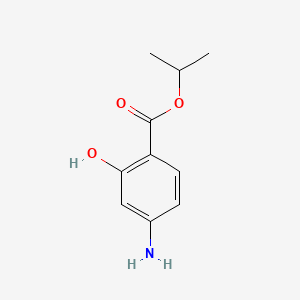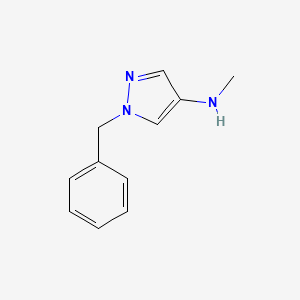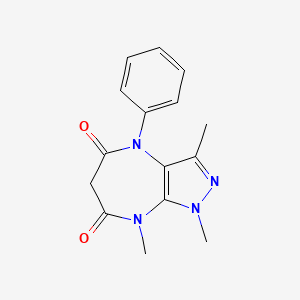
Zomebazam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zomebazam is a pyrazolodiazepinone derivative drug known for its anxiolytic properties. It is structurally related to compounds such as razobazam and zometapine . The compound has a molecular formula of C15H16N4O2 and a molar mass of 284.319 g/mol .
Preparation Methods
The synthesis of Zomebazam involves several steps:
Catalytic Hydrogenation: The process begins with the catalytic hydrogenation of N,2,5-trimethyl-4-phenyldiazenylpyrazol-3-amine over Raney nickel, yielding 4-amino-1,3-dimethyl-5-methylaminopyrazole.
Treatment with Methyl Malonyl Chloride: This intermediate is then treated with methyl malonyl chloride to produce 4-α-ethoxycarbonylacetylamino-1,3-dimethyl-5-methylaminopyrazole.
Base-Catalyzed Lactamization: The resulting compound undergoes base-catalyzed lactamization.
Goldberg Reaction: Finally, the Goldberg reaction completes the synthesis of this compound.
Chemical Reactions Analysis
Zomebazam undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and are crucial in modifying the compound’s oxidation state.
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zomebazam has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactions of pyrazolodiazepinone derivatives.
Biology: this compound is studied for its effects on biological systems, particularly its anxiolytic properties.
Medicine: The compound is investigated for its potential therapeutic uses in treating anxiety and related disorders.
Mechanism of Action
Zomebazam exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on the central nervous system. This leads to its anxiolytic properties .
Comparison with Similar Compounds
Zomebazam is structurally related to razobazam and zometapine. it is unique in its specific anxiolytic properties and its chemical structure, which includes a pyrazolodiazepinone core. Similar compounds include:
Razobazam: Another pyrazolodiazepinone derivative with anxiolytic properties.
Zometapine: A structurally related compound with similar pharmacological effects.
Properties
CAS No. |
78466-70-3 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1,3,8-trimethyl-4-phenylpyrazolo[3,4-b][1,4]diazepine-5,7-dione |
InChI |
InChI=1S/C15H16N4O2/c1-10-14-15(18(3)16-10)17(2)12(20)9-13(21)19(14)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
BFWACMHTIVUWJS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1N(C(=O)CC(=O)N2C)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=NN(C2=C1N(C(=O)CC(=O)N2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1617937.png)
